N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3S/c21-15-6-7-17-18(10-15)29-20(23-17)24(12-13-3-2-8-22-11-13)19(26)14-4-1-5-16(9-14)25(27)28/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDZVDIBJABXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 6-chlorobenzo[d]thiazole, which is then nitrated to introduce the nitro group. The nitrated intermediate is subsequently reacted with pyridin-3-ylmethylamine under appropriate conditions to form the final benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorobenzothiazole moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s unique substituent profile distinguishes it from analogs. Key comparisons include:
Table 1: Substituent and Molecular Weight Comparison
*Calculated based on molecular formulas.
- Nitro vs.
- Chloro vs. Bromo : The bromo analog () has a higher molecular weight (449.3 vs. ~424.8) and greater lipophilicity, which may affect bioavailability .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound notable for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The unique structural components of this compound suggest significant interactions with various biological targets.
Structural Features
The compound features:
- Benzothiazole moiety : A bicyclic structure that contributes to its biological activity.
- Chlorine substitution : Located at the 6-position, which may enhance lipophilicity and receptor interactions.
- Nitro group : Positioned para to the benzamide, potentially involved in redox reactions.
- Pyridine ring : Attached via a methyl group, which may facilitate interactions with biological macromolecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of 6-chlorobenzo[d]thiazole : This is the starting material.
- Nitration : Introducing the nitro group under controlled conditions.
- Reaction with pyridin-3-ylmethylamine : This step forms the final benzamide product.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have been identified as apoptosis inducers through the activation of procaspase-3 to caspase-3 in cancer cell lines such as U937 and MCF-7 .
Case Study Example :
A series of benzothiazole derivatives demonstrated promising anticancer activity with notable selectivity towards cancer cells over normal cells. The structure–activity relationships (SAR) indicated that specific substitutions on the benzothiazole moiety are critical for enhancing anticancer efficacy .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Studies indicate that benzothiazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Interacting with specific enzymes involved in disease pathways.
- Receptor Modulation : Binding to receptors and altering their activity, leading to therapeutic effects.
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their notable biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide | Similar thiazole and nitro groups | Anticancer activity |
| N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide | Methoxy substitution; pyridine at position 3 | Anti-inflammatory properties |
| N-(5-bromo-benzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide | Bromine substitution; different pyridine position | Antimicrobial effects |
Q & A
Q. What are the common synthetic routes for preparing N-(6-chlorobenzo[d]thiazol-2-yl)benzamide derivatives?
A typical method involves coupling a substituted 2-aminobenzothiazole with an acyl chloride or activated carboxylic acid derivative. For example, refluxing 2-chloro-N-(6-substituted benzo[d]thiazol-2-yl)acetamide with arylpiperazine in acetonitrile/DMF in the presence of triethylamine yields target compounds after recrystallization . Alternatively, reaction of 5-chlorothiazol-2-amine with benzoyl chloride in pyridine, followed by purification via chromatography, is effective for analogous structures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H-NMR : Key signals include aromatic protons (δ 7.2–8.8 ppm), NH groups (δ ~13 ppm as broad singlets), and methylene/methyl groups (δ 2.7–4.0 ppm). For example, N-(6-chlorobenzo[d]thiazol-2-yl) derivatives show distinct splitting patterns for pyridine and benzothiazole protons .
- IR : Strong absorption bands at ~1680–1700 cm⁻¹ confirm amide (C=O) groups, while NH stretches appear as broad peaks near 3589 cm⁻¹ .
- X-ray crystallography : Intermolecular hydrogen bonds (e.g., N–H···N) and π-π stacking stabilize crystal structures, as seen in related benzamide-thiazole hybrids .
Q. How do substituents on the benzothiazole ring influence reactivity?
Electron-withdrawing groups (e.g., -Cl at position 6) enhance electrophilic substitution resistance but improve stability in catalytic reactions. For instance, 6-chloro substitution reduces steric hindrance in Rh-catalyzed C–H amidation compared to bulkier groups .
Advanced Research Questions
Q. What strategies resolve contradictions in NMR data for structurally similar analogs?
Discrepancies in chemical shifts (e.g., NH proton downfield shifts) may arise from solvent effects, hydrogen bonding, or conformational flexibility. Use deuterated DMSO (which enhances NH peak resolution) and compare with computed NMR spectra (DFT methods). For example, unexpected splitting in pyridylmethyl protons can be attributed to restricted rotation in the amide bond .
Q. How can Rh-catalyzed C–H amidation optimize the synthesis of benzamide-thiazole hybrids?
Rhodium catalysts (e.g., [Cp*RhCl₂]₂) enable regioselective amidation of 2-arylbenzo[d]thiazoles. Key parameters include:
- Substrate directing groups : The benzothiazole nitrogen acts as a directing group, facilitating ortho-functionalization .
- Solvent optimization : Acetonitrile or DMF at 80–100°C improves yields (up to 92%) compared to polar aprotic solvents .
- Additives : Silver salts (AgSbF₆) enhance catalytic turnover by stabilizing reactive intermediates .
Q. What intermolecular interactions dominate the solid-state packing of this compound?
X-ray studies of analogs reveal:
- Classical hydrogen bonds : N–H···N interactions form centrosymmetric dimers (e.g., bond length ~2.89 Å) .
- Non-classical interactions : C–H···O/F contacts and π-π stacking between benzothiazole and benzene rings (3.5–4.0 Å interplanar distances) stabilize crystal lattices .
Q. How do structural modifications impact biological activity in benzamide-thiazole derivatives?
- Piperidine/morpholine side chains : Enhance solubility and binding to targets (e.g., anti-inflammatory activity via COX-2 inhibition) .
- Nitro groups : Increase electron density on the benzamide ring, improving interactions with hydrophobic enzyme pockets .
- Pyridylmethyl substituents : Introduce steric bulk, potentially reducing off-target effects in receptor binding assays .
Methodological Considerations
- Purification : Use ethanol/acetone or ethanol/water recrystallization to remove unreacted starting materials .
- Analytical validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals .
- Catalytic screening : Test rhodium, palladium, and copper catalysts to compare regioselectivity in C–H functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
